1,3-Bis(trimethylsilyl)urea
Description
Significance and Versatility of N,N'-Bis(trimethylsilyl)urea as a Silylating Reagent
N,N'-Bis(trimethylsilyl)urea (BSU) is a highly effective and versatile silylating agent used extensively in academic and industrial research. chemicalbook.comlepidlife.com Its primary function is to act as a protecting group for protic sites, such as hydroxyl, carboxyl, and amine functionalities. lepidlife.comchemimpex.com The process of silylation involves the replacement of an active hydrogen atom in an organic molecule with a trimethylsilyl (B98337) (TMS) group. This modification temporarily masks the reactivity of the functional group, allowing other chemical transformations to be carried out on the molecule without interference. The TMS group can later be removed under specific and often mild conditions. lepidlife.com
The versatility of BSU is evident in its wide range of applications. It is employed in the silylation of alcohols, carboxylic acids, amines, and thiols. chemicalbook.comlepidlife.comfishersci.at A significant advantage of using BSU is that the byproduct of the silylation reaction is urea (B33335), which is often insoluble in common organic solvents and can be easily removed by filtration. researchgate.net This simplifies the purification process of the desired silylated product.
In the pharmaceutical industry, BSU plays a role in the synthesis of complex molecules, including penicillins and cephalosporins. lepidlife.com Furthermore, in the field of analytical chemistry, BSU is utilized as a derivatizing agent. chemimpex.com By converting polar, non-volatile compounds into their more volatile and thermally stable TMS derivatives, their analysis by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) is significantly improved. chemimpex.comresearchgate.net This derivatization enhances detection sensitivity and chromatographic resolution. chemimpex.com
Evolution of Research on Organosilicon Chemistry and Urea Derivatives
The field of organosilicon chemistry, which forms the foundation for understanding compounds like 1,3-bis(trimethylsilyl)urea (B102440), has a rich history. The first organosilicon compound, tetraethylsilane, was synthesized in the 19th century by Charles Friedel and James Mason Crafts. acs.org However, it was Frederic Stanley Kipping who dominated the field in the early 20th century, publishing extensively and laying much of the groundwork for modern organosilicon research. acs.org A pivotal moment in the history of chemistry that is relevant to BSU is Friedrich Wöhler's 1828 synthesis of urea from an inorganic precursor, which challenged the vital force theory and bridged the gap between inorganic and organic chemistry. acs.org
The industrial-scale production and widespread application of organosilicon compounds were catalyzed by Eugene G. Rochow's invention of the "direct process" for synthesizing methylchlorosilanes in the 1940s. acs.orgdokumen.pub This breakthrough led to a rapid expansion of organosilicon chemistry, with researchers like Henry Gilman, Leo H. Sommer, and C. Eaborn making significant contributions. dokumen.pub
Research into urea derivatives has also evolved significantly. The synthesis of substituted ureas is a central theme in organic chemistry. More recently, methods have been developed for synthesizing urea derivatives from carbon dioxide and silylamines, highlighting the ongoing innovation in this area. researchgate.net The convergence of these two fields—organosilicon chemistry and the study of urea derivatives—has led to the development of versatile reagents like BSU, which combines the properties of both classes of compounds. researchgate.netresearchgate.net
Scope and Research Focus of this compound Studies
The research focus on this compound is primarily centered on its applications as a powerful reagent in synthesis and analysis. chemimpex.commyskinrecipes.com Studies explore its efficacy in various chemical reactions, optimization of reaction conditions, and its role in the synthesis of novel compounds. researchgate.net
Key areas of research include:
Organic Synthesis : BSU is extensively studied as a silylating agent for the protection of functional groups in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Research focuses on its reactivity, selectivity, and the development of robust synthetic protocols that utilize its unique properties. researchgate.net For instance, BSU has been employed to activate carboxylic acids for the synthesis of hindered amides.
Materials Science : BSU is used in the preparation of silicon-containing polymers and materials. chemimpex.com The introduction of silicon moieties can enhance the thermal stability, mechanical strength, and surface properties of materials, leading to applications in coatings, sealants, and advanced electronics. chemimpex.com
Analytical Chemistry : A significant area of research involves the use of BSU as a derivatizing agent for gas chromatography. chemimpex.com Studies focus on improving the analytical detection of polar compounds by converting them into their more volatile silyl (B83357) ethers, esters, or amides. chemimpex.comresearchgate.net This is particularly important in proteomics and metabolomics for the analysis of peptide fragments and other biological molecules.
Pharmaceutical Development : In drug formulation, research investigates the use of BSU to modify the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug delivery and efficacy. chemimpex.com
| Research Area | Application of this compound |
| Organic Synthesis | Silylating agent for protection of alcohols, acids, amines, and thiols. chemicalbook.comlepidlife.com |
| Reagent in the synthesis of penicillins and cephalosporins. lepidlife.com | |
| Activation of carboxylic acids. | |
| Materials Science | Preparation of silicon-containing polymers and materials. chemimpex.com |
| Modification of surface properties and enhancement of material durability. chemimpex.com | |
| Analytical Chemistry | Derivatizing agent for gas chromatography (GC) and GC-MS analysis. chemimpex.com |
| Analysis of polar compounds, including peptide fragments. chemimpex.com | |
| Pharmaceutical Development | Modification of solubility and stability of active pharmaceutical ingredients (APIs). chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
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Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
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CAS No. |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
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| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
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| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
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| Record name | N,N'-Bis(trimethylsilyl)urea | |
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| Record name | 1,3-bis(trimethylsilyl)urea | |
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Synthetic Methodologies for 1,3 Bis Trimethylsilyl Urea
Historical Perspectives on Bis-Silyl Urea (B33335) Synthesis
The synthesis of 1,3-Bis(trimethylsilyl)urea (B102440) (BSU) is intrinsically linked to the broader development of organosilicon chemistry. Early methods for the formation of silicon-nitrogen bonds often required harsh reaction conditions. The foundational synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors marked the dawn of modern organic chemistry and provided the essential urea backbone. However, the specific derivatization of urea with organosilicon moieties, such as the trimethylsilyl (B98337) group, is a more recent development in the timeline of chemical synthesis.
Historically, the synthesis of silylated ureas was not a primary focus of early organosilicon research. The initial preparations of compounds containing Si-N bonds were often inefficient and lacked the high yields and selectivity seen in modern methods. Traditional uncatalyzed reactions for the synthesis of this compound by reacting urea with silylating agents like hexamethyldisilazane (B44280) (HMDS) necessitated prolonged reaction times at elevated temperatures. These demanding conditions often led to the formation of undesirable byproducts, including trimethylsilyl isocyanate, through the decomposition of the desired product. This historical context underscores the significant advancements that have been made in the development of more efficient and selective contemporary synthesis routes.
Contemporary Synthesis Routes for this compound
Modern synthetic approaches to this compound have focused on improving efficiency, yield, and purity while minimizing the harshness of reaction conditions. These advancements have primarily revolved around the use of catalysts and the optimization of reaction parameters.
Reaction of Urea with Hexamethyldisilazane (HMDS)
The most prevalent and industrially significant method for synthesizing this compound involves the reaction of urea with hexamethyldisilazane (HMDS). This reaction proceeds with the elimination of ammonia (B1221849), as shown in the following equation:
(H₂N)₂CO + [(CH₃)₃Si]₂NH → [(CH₃)₃SiNH]₂CO + NH₃
While this reaction can proceed without a catalyst, it is slow and requires high temperatures. The development of catalyst-mediated processes has been a pivotal advancement in the production of BSU.
Ammonium (B1175870) Salts: A variety of ammonium salts have been proven to be effective catalysts for this reaction. Salts such as ammonium sulfate (B86663) and ammonium chloride are commonly employed. google.com These catalysts facilitate the reaction, leading to high yields of this compound. For instance, the use of a catalytic amount of an ammonium salt allows the reaction to proceed efficiently, with yields reported to be at least 98% of the theoretical value. google.com
Basic Amine Compounds: Salts of basic amine compounds, where an active hydrogen is attached to a nitrogen atom, also serve as effective catalysts. Examples of such basic amine compounds include n-butylamine, di-n-butylamine, and cyclohexylamine. google.com
Quaternary Ammonium Hydroxides: Acid salts of quaternary ammonium hydroxides are another class of catalysts utilized in this synthesis. Suitable examples include tetramethylammonium (B1211777) hydroxide, tetrabutylammonium (B224687) hydroxide, and benzyltrimethylammonium (B79724) hydroxide. google.com These catalysts, like the ammonium salts and basic amine compounds, enhance the reaction rate and allow for milder conditions. google.com
Table 1: Catalyst Examples for the Synthesis of this compound from Urea and HMDS
| Catalyst Type | Specific Examples |
| Ammonium Salts | Ammonium sulfate, Ammonium chloride |
| Salts of Basic Amine Compounds | n-Butylamine, Di-n-butylamine, Cyclohexylamine |
| Acid Salts of Quaternary Ammonium Hydroxides | Tetramethylammonium hydroxide, Tetrabutylammonium hydroxide, Benzyltrimethylammonium hydroxide |
| Other Catalysts | Saccharin |
The choice of solvent can have a significant impact on the reaction of urea with HMDS. While the reaction can be carried out without a solvent, using an inert solvent can aid in heat transfer and mixing of the reactants. An optimized process has been described where the reaction is conducted in an aliphatic nitrile solvent, such as acetonitrile. vulcanchem.com This solvent choice has been shown to contribute to higher yields and a purer product. vulcanchem.com Other non-polar solvents like toluene (B28343) have also been used in this reaction. prepchem.com
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound while minimizing costs and environmental impact.
Temperature: In uncatalyzed reactions, high temperatures are required. However, with the use of catalysts, the reaction can be conducted at significantly lower temperatures. The catalyzed process can be carried out at temperatures ranging from approximately 40°C to 225°C, with a preferred range of 70°C to 130°C. google.com For example, in the presence of ammonium sulfate, the reaction can be brought to reflux at approximately 125°C, with the evolution of ammonia being detected at around 80°C. google.com When using ammonium chloride in a toluene solvent system, the reflux temperature is approximately 110°C. google.comprepchem.com
Reaction Time: The use of catalysts drastically reduces the reaction time. While uncatalyzed reactions can take many hours to reach completion, the catalyzed reaction is typically complete when the evolution of ammonia ceases, which generally requires 50 to 150 minutes. google.com For instance, a reaction refluxed for about 1.25 hours showed the termination of ammonia formation, indicating the completion of the reaction. google.com
Reactant Ratios: The stoichiometric ratio of urea to HMDS is 1:1. However, in practice, a slight excess of HMDS is often used. The molar ratio of disilazane to urea typically ranges from 1 to 1.3, with a preferred range of 1.05 to 1.25. vulcanchem.com Using a large excess of HMDS can also serve as the reaction solvent, though it is often preferred to use a separate solvent to minimize the loss of the silylating agent. google.com
Table 2: Optimized Reaction Conditions for Catalyzed Synthesis of this compound
| Parameter | Condition | Benefit |
| Temperature | 70°C to 130°C | Reduced energy consumption, minimizes side reactions |
| Reaction Time | 50 to 150 minutes | Increased throughput, lower operational costs |
| Reactant Ratio (HMDS:Urea) | 1.05:1 to 1.25:1 | Ensures complete conversion of urea |
Synthesis from Trimethylsilyl Isocyanate and Trimethylsilyl Amine
An alternative contemporary route to this compound involves the reaction of trimethylsilyl isocyanate with trimethylsilylamine. innospk.cominnospk.com This method also produces the desired product in high yield and purity. The reaction is typically carried out in the presence of a catalyst. innospk.com This synthetic pathway offers an alternative for producers who may have ready access to the isocyanate and amine starting materials.
Alternative Synthetic Pathways for Urea Silylation
While the predominant method for synthesizing this compound (BSU) involves the direct reaction of urea with hexamethyldisilazane (HMDZ), alternative pathways have been explored. These routes offer different approaches to forming the silylated urea structure, sometimes avoiding the direct silylation of urea itself.
One notable alternative involves the reaction of trimethylsilyl isocyanate with trimethylsilylamine. innospk.cominnospk.com This method builds the BSU molecule by combining two different silylated precursors, one providing the carbonyl group and one nitrogen atom, and the other providing the second nitrogen atom.
Another conceptual alternative stems from green chemistry principles, utilizing carbon dioxide (CO2) as a sustainable source for the carbonyl group. researchgate.netresearchgate.net Symmetrical ureas can be synthesized through the reaction of silylamines with CO2. This process first generates silylcarbamates, which then react further with another silylamine molecule to produce the thermodynamically stable urea and a disilyl ether byproduct. researchgate.net This approach is significant as it replaces hazardous reagents like phosgene (B1210022) with environmentally benign CO2.
Furthermore, research into the electrosynthesis of urea offers a forward-looking alternative. This method involves the C-N coupling of CO2 and various nitrogen-containing species under ambient conditions, which could potentially be adapted for the synthesis of silylated ureas. nih.govrsc.org
A comparison of the primary HMDZ route with a key alternative is presented below.
Table 1: Comparison of Synthetic Pathways to this compound This table is interactive. Click on the headers to sort.
| Feature | Primary Route: Urea + HMDZ | Alternative Route: Trimethylsilyl Isocyanate + Trimethylsilylamine |
| Starting Materials | Urea, Hexamethyldisilazane | Trimethylsilyl isocyanate, Trimethylsilylamine |
| Byproduct | Ammonia (NH₃) prepchem.com | None |
| Key Advantage | Utilizes readily available and inexpensive urea. | Potentially cleaner reaction with no volatile byproduct. |
| Reaction Principle | Direct silylation of both amine groups on urea. | Construction of the urea backbone from silylated precursors. innospk.com |
Process Optimization and Scalability in this compound Production
Significant research has been directed at optimizing the synthesis of this compound, primarily focusing on the reaction between urea and hexamethyldisilazane (HMDZ). Traditional methods often required prolonged reaction times at high temperatures, which could lead to the formation of impurities. vulcanchem.com Modern advancements have focused on catalytic processes to enhance efficiency, yield, and purity, making the process more suitable for industrial-scale production.
Catalysis plays a crucial role in process optimization. The use of various catalysts allows the reaction to proceed under milder conditions, such as lower temperatures, which reduces energy consumption and minimizes the formation of decomposition products. google.com Catalysts that have proven effective include:
Ammonium Salts : Compounds like ammonium sulfate and ammonium chloride can be used in catalytic amounts to significantly improve the reaction rate and yield. google.comprepchem.com For instance, heating urea and HMDZ with ammonium sulfate at reflux (approx. 125°C) can lead to a 98.5% yield in about 1.25 hours. google.com
Saccharin : This has also been identified as an effective catalyst, enabling high yields in short reaction times. One process describes achieving a 98.5% yield in just 20 minutes when heating urea and HMDZ in ethyl acetate (B1210297) with saccharin. lookchem.com
Solvent selection and reactant ratios are also critical parameters for optimization. Conducting the reaction in an aliphatic nitrile solvent, such as acetonitrile, has been shown to produce a purer product in high yields. vulcanchem.com The molar ratio of HMDZ to urea is typically kept in a slight excess, generally between 1.05 to 1.25, to ensure the complete conversion of urea. vulcanchem.com
The scalability of the process benefits from these optimizations. Shorter reaction times and higher yields mean greater throughput for industrial manufacturing. google.com Moreover, the use of technical grade reactants without extensive purification can be feasible, and the final product can be readily isolated through straightforward industrial techniques like filtration, centrifugation, or distillation of the volatile components, further streamlining large-scale production. prepchem.com
Table 2: Examples of Optimized Synthesis of this compound This table is interactive. Click on the headers to sort.
| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Ammonium Sulfate | None (excess HMDZ) | Reflux (approx. 125°C) | 1.25 hours | 98.5 | >99 | google.com |
| Ammonium Chloride | Toluene | Reflux (approx. 110°C) | 1.25 hours | 98.4 | >99 | prepchem.com |
| Saccharin | Ethyl Acetate | Heating | 20 minutes | 98.5 | Not specified | lookchem.com |
Green Chemistry Approaches in Bis-Silyl Urea Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to create more environmentally benign and sustainable manufacturing processes. This involves considering alternative feedstocks, reducing waste, and improving energy efficiency.
More directly related to the synthesis of silylated ureas, the use of CO2 as a direct reactant presents a significant green alternative to traditional methods that may use hazardous reagents like phosgene for creating urea derivatives. researchgate.netarabjchem.org The synthesis of ureas from silylamines and CO2 represents a promising route that fixes carbon dioxide into a valuable chemical product. researchgate.net
Further green strategies can be applied to existing synthetic routes:
Catalyst Use : As detailed in the process optimization section, using catalysts enhances reaction efficiency. This aligns with the green chemistry principle of catalysis, which is preferred over stoichiometric reagents. Efficient catalysts reduce reaction times and temperatures, leading to lower energy consumption. google.commdpi.com
Atom Economy : The reaction of urea with HMDZ is inherently atom-economical, with ammonia being the only byproduct. Finding uses for this ammonia byproduct further enhances the green credentials of the process. prepchem.com
Solvent Choice : While some optimized processes use solvents like toluene or acetonitrile, developing solvent-free conditions or utilizing greener solvents is a key area for improvement. vulcanchem.comprepchem.com Methodologies that use an excess of one reactant (HMDZ) as the reaction medium avoid the need for an additional solvent. google.com
Electrochemical Synthesis : Emerging research on the electrocatalytic synthesis of urea from CO2 and nitrogen sources at ambient pressure and temperature represents a potential breakthrough for green chemical production. nih.gov This technology could bypass the harsh conditions of traditional methods and be powered by renewable electricity, significantly reducing the carbon footprint of urea production. nih.govrsc.org
Reactivity and Mechanistic Investigations of 1,3 Bis Trimethylsilyl Urea
Silylation Chemistry with 1,3-Bis(trimethylsilyl)urea (B102440)
This compound, commonly known as BSU, is a powerful and versatile silylating agent employed in organic synthesis. researchgate.netcolostate.edu Its utility stems from a high silylating potential, the ability to function under neutral reaction conditions, often without a catalyst, and its cost-effectiveness. colostate.edu The reactivity of BSU is attributed to the presence of two trimethylsilyl (B98337) (TMS) groups attached to the nitrogen atoms of the urea (B33335) backbone. This arrangement increases the nucleophilicity of the urea, rendering it an effective reagent for the transfer of a TMS group to various functional groups. innospk.com
The silylation of a substrate with an active hydrogen (represented as HY) by this compound is driven by the high affinity of silicon for oxygen and other heteroatoms, a property known as oxophilicity. researchgate.net While the precise mechanism can vary, it generally involves a nucleophilic attack by the active hydrogen-containing substrate on one of the silicon atoms of BSU.
For silylating agents possessing an Si-N bond, such as BSU, the reaction is facilitated by the electronic structure of the molecule. The presence of the carbonyl group adjacent to the nitrogen atoms weakens the potential (p-d)π interaction between nitrogen and silicon. This electronic effect enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. wmich.edu
Three potential mechanistic pathways are generally considered for the silylation reaction:
Bimolecular Nucleophilic Substitution (SN2-Si): This pathway involves the direct attack of the nucleophile (e.g., an alcohol) on the silicon atom, leading to a trigonal bipyramidal transition state and typically resulting in an inversion of configuration at the silicon center. unishivaji.ac.in
Four-Centered Transition State (SNi-Si): An alternative bimolecular mechanism can proceed through a four-centered transition state, which would lead to retention of configuration at the silicon atom. unishivaji.ac.in
Protonation-Assisted Silylation: The reaction can be initiated by the protonation of the silylating agent by the acidic hydrogen of the substrate. This increases the leaving group ability of the urea moiety and is followed by the nucleophilic attack of the substrate's conjugate base on the silicon atom. wmich.edu The rate-determining step in such cases can become the protonation of the silylating agent. wmich.eduunishivaji.ac.in
The byproduct of the silylation reaction with BSU is urea, which is often insoluble in common organic solvents and can be easily removed by filtration, simplifying product purification. gelest.com
This compound is a broad-spectrum silylating agent effective for the protection of various functional groups containing active hydrogens. Its applications include the silylation of alcohols, carboxylic acids, amines, and amides. researchgate.net
Alcohols: The silylation of primary, secondary, and tertiary alcohols to form trimethylsilyl ethers is a primary application of BSU. gelest.com The reaction generally proceeds efficiently under mild conditions.
Carboxylic Acids: Carboxylic acids are readily converted to their corresponding trimethylsilyl esters using BSU.
Amines and Amides: BSU is also effective for the silylation of amines and amides, forming N-silylated derivatives. researchgate.net This is particularly useful in peptide synthesis and for modifying the properties of amino acids. innospk.com
Industrial Applications: BSU has found significant use in industrial processes, notably in the synthesis of semi-synthetic antibiotics like penicillins and cephalosporins, where it serves as a crucial silylating and protecting agent. colostate.edunvchemical.com
The selectivity of silylation reactions often depends on the steric hindrance of both the silylating agent and the substrate. While BSU provides the relatively small trimethylsilyl group, differentiation between various hydroxyl groups in a polyfunctional molecule can be achieved based on their steric environment. Generally, less sterically hindered alcohols react more readily than more hindered ones.
| Substrate Class | Functional Group | Product | Significance |
|---|---|---|---|
| Alcohols | -OH | Trimethylsilyl Ether (R-O-TMS) | Protection of primary, secondary, and tertiary alcohols. gelest.com |
| Carboxylic Acids | -COOH | Trimethylsilyl Ester (R-COO-TMS) | Protection of carboxyl groups, increasing solubility in organic solvents. |
| Amines | -NH2, >NH | N-Trimethylsilyl Amine | Protection of primary and secondary amines. researchgate.net |
| Amides | -CONH2, -CONHR | N-Trimethylsilyl Amide | Modification of amides for subsequent reactions. researchgate.net |
The structure and properties of the substrate play a crucial role in determining the rate of both the silylation and the reverse reaction, solvolysis (deprotection).
Reactivity in Silylation: The acidity of the substrate's active hydrogen influences the reaction rate. For instance, hydroxyl compounds are generally more readily silylated than compounds with an N-H bond, which can be attributed to the higher acidity of alcohols compared to amines. wmich.edu This facilitates the protonation of the silylating agent, which can be a key step in the reaction mechanism. wmich.eduunishivaji.ac.in Steric hindrance around the active hydrogen is another major factor; primary alcohols are silylated more rapidly than secondary alcohols, which in turn are more reactive than tertiary alcohols. gelest.com
Reactivity in Solvolysis (Deprotection): The stability of the resulting silyl (B83357) ether, and thus the rate of its cleavage, is highly dependent on steric and electronic factors. For the trimethylsilyl (TMS) group transferred by BSU, the steric hindrance is minimal, making TMS ethers among the most labile silyl protecting groups. thieme-connect.de
The rate of acid-catalyzed hydrolysis for common silyl ethers follows a general trend determined by the steric bulk of the substituents on the silicon atom: TMS > TES > TBDMS > TIPS > TBDPS thieme-connect.de
This trend indicates that trimethylsilyl ethers are significantly more susceptible to acidic cleavage than ethers with bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). thieme-connect.dethieme-connect.de Similarly, the steric environment of the oxygen atom is important; silyl ethers of less hindered primary alcohols are cleaved more rapidly than those of more hindered secondary or tertiary alcohols. wikipedia.org
Role of this compound as a Protecting Group
The introduction of a trimethylsilyl group using BSU is a cornerstone of protecting group strategy in multi-step organic synthesis. wikipedia.org By temporarily converting a reactive functional group into a less reactive silyl derivative, chemists can perform reactions on other parts of a molecule without unintended side reactions. innospk.com
BSU is widely used to protect hydroxyl and carboxyl functional groups. innospk.com The resulting trimethylsilyl ethers and esters are stable under a variety of non-acidic and non-nucleophilic conditions, including basic media. wikipedia.org This stability allows for subsequent synthetic transformations such as oxidation, reduction, or organometallic additions to be carried out selectively.
A significant field of application is in the synthesis of complex pharmaceuticals. For example, BSU is employed as a protecting agent in the manufacturing of drugs such as the antibiotic cefaclor (B193732) and the selective estrogen receptor modulator raloxifene. innospk.com Its role is to mask reactive groups, ensuring that the desired chemical modifications occur at the correct positions in the molecular structure.
The utility of a protecting group is contingent upon its facile and selective removal once its protective role is complete. Trimethylsilyl groups introduced by BSU are valued for their straightforward cleavage under mild conditions. thieme-connect.de
Common deprotection strategies include:
Acidic Hydrolysis: TMS ethers are exceptionally sensitive to acid. thieme-connect.de They can be readily cleaved using dilute mineral acids (like HCl), organic acids (such as acetic acid), or Lewis acids in the presence of a proton source. wikipedia.orggelest.com The high susceptibility of TMS ethers to acid allows for their selective removal in the presence of more robust silyl ethers like TBDMS or TIPS. thieme-connect.dethieme-connect.de
Fluoride (B91410) Ion-Based Reagents: Fluoride ions exhibit a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for the cleavage of Si-O bonds. wikipedia.org Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective for removing silyl groups and are among the most common methods for deprotection. gelest.com Other fluoride sources include hydrofluoric acid (HF), often used in combination with a base like pyridine (B92270) (HF-Pyridine). wikipedia.org
Base-Catalyzed Solvolysis: While generally stable to base, TMS ethers can be cleaved under basic conditions, for example, by using potassium carbonate in methanol. gelest.com
The choice of deprotection method can be tailored to the specific needs of a synthetic sequence, allowing for the selective unmasking of a hydroxyl group while other protecting groups remain intact.
| Method | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl, Acetic Acid, PPTS | Aqueous or alcoholic solvent, mild temperatures | Very rapid cleavage; allows for selectivity over bulkier silyl ethers. thieme-connect.degelest.com |
| Fluoride-Based | TBAF, HF-Pyridine | Aprotic solvent (e.g., THF), room temperature | Highly effective and common; driven by the formation of a strong Si-F bond. wikipedia.orggelest.com |
| Basic Solvolysis | K2CO3 | Methanol, room temperature | A mild basic method for cleavage. gelest.com |
Catalytic Activities of this compound
This compound (BSU) is a versatile compound in organic synthesis, primarily recognized for its potent silylating capabilities. While often used stoichiometrically as a reagent, it also exhibits catalytic activities through several distinct mechanisms, enhancing reaction efficiency and control.
Mechanism of Catalysis
The catalytic action of this compound is not typically characterized by a classical catalytic cycle where the molecule is regenerated in its original form. Instead, its activity stems from its ability to act as a powerful silylating agent or to generate other catalytic species in situ.
Substrate Activation via Silylation: The primary role of BSU in many reactions is the silylation of substrates containing active hydrogen atoms, such as alcohols and carboxylic acids. chemdad.com By replacing a proton with a trimethylsilyl (TMS) group, BSU enhances the reactivity of the substrate. For example, silylation of an alcohol converts it into a silyl ether, which can be a better leaving group or a more reactive nucleophile in subsequent transformations. This activation is crucial in processes like the synthesis of semi-synthetic penicillins and cephalosporins. colostate.edu The reactivity of BSU is attributed to the two trimethylsilyl groups that increase the nucleophilicity of the urea nitrogen atoms. innospk.com
In Situ Catalyst Generation: BSU can serve as a precursor for generating highly reactive silylating catalysts in the reaction mixture. Research has shown that in the presence of a catalytic amount of a strong protic acid, such as triflic acid or fluorosulfuric acid, BSU can generate potent electrophilic species like trimethylsilyl triflate. researchgate.net These in situ generated catalysts are effective in promoting a variety of reactions, including directed aldol (B89426) reactions and silyl-modified Sakurai reactions. researchgate.net This method avoids the need to handle the often moisture-sensitive and expensive silyl triflate directly.
Hydrogen Bonding and General Base Catalysis: Similar to other urea derivatives, BSU can potentially act as a hydrogen-bond donor. mdpi.com The N-H protons of the urea backbone can form hydrogen bonds with electrophilic substrates, such as aldehydes, activating them toward nucleophilic attack. This mode of catalysis is well-documented for other urea-based organocatalysts and represents a plausible, though less commonly cited, mechanism for BSU's catalytic activity. mdpi.com
Enhancement of Reaction Yields and Selectivity
The use of this compound often leads to significant improvements in both the yield and selectivity of chemical reactions. This enhancement is a direct consequence of its mode of action.
Improved Selectivity: The chemoselectivity of a reaction can be greatly enhanced by BSU. Because BSU is a powerful silylating agent, it can differentiate between various functional groups based on their reactivity. This allows for the selective activation of one group in the presence of others. innospk.com For example, it can selectively silylate a primary alcohol over a more sterically hindered secondary alcohol. This initial selective step dictates the regioselectivity of the subsequent transformation. The use of BSU as a protecting group for carbonyls in aldehydes and ketones is a prime example of how it enables the selective synthesis of desired products by preventing unwanted side reactions. innospk.cominnospk.com
The table below illustrates the typical impact of using BSU in a hypothetical multi-step synthesis involving a selective protection strategy.
| Reaction Parameter | Standard Conditions (Without BSU) | BSU-Mediated Protection |
| Intermediate Step | Mixture of products from reaction at multiple sites | Selective silylation of the target functional group |
| Final Product Yield | Low to moderate (e.g., 40-50%) | High (e.g., >85%) |
| Product Selectivity | Low (mixture of isomers/side products) | High (predominantly the desired product) |
| Purification | Complex (e.g., column chromatography) | Simplified (e.g., filtration, crystallization) |
By-product Formation and Purity Considerations in Reactions Involving this compound
While BSU is an effective reagent, its use requires careful consideration of potential by-products and reaction conditions to ensure the purity of the final product.
The primary by-product from the silylation reaction itself is urea . After BSU has transferred its two trimethylsilyl groups to the substrate, the remaining urea core is released. Due to its high polarity and crystalline nature, urea is often insoluble in common organic solvents and can frequently be removed from the reaction mixture by simple filtration. gelest.com
A significant consideration is the moisture sensitivity of BSU and other silyl compounds. chemdad.comnih.gov BSU reacts slowly with water (hydrolysis) to produce urea and trimethylsilanol. Trimethylsilanol can then self-condense to form hexamethyldisiloxane , a common impurity in silylation reactions if moisture is not rigorously excluded.
In some cases, particularly when silylating poly-functional molecules, over-silylation can occur, leading to the formation of multiple silylated species. mdpi.com This can complicate the product mixture and make purification more challenging. Controlling the stoichiometry of BSU and the reaction conditions is crucial to minimize such by-products.
The table below summarizes the common by-products and impurities associated with reactions involving BSU.
| By-product / Impurity | Chemical Formula | Formation Source | Impact on Purity & Mitigation |
| Urea | CO(NH₂)₂ | Formed after both TMS groups are transferred from BSU to the substrate. | Often precipitates from organic solvents; can be removed by filtration. |
| Hexamethyldisiloxane | (CH₃)₃SiOSi(CH₃)₃ | Formed from the condensation of trimethylsilanol, which results from the hydrolysis of BSU or other silylated compounds in the presence of water. | A volatile liquid; can often be removed under vacuum. Minimized by running reactions under anhydrous conditions. |
| Over-silylated Products | R-(Si(CH₃)₃)ₙ | Reaction of excess BSU with substrates containing multiple reactive sites. | Can be difficult to separate from the desired product. Mitigated by careful control of stoichiometry and reaction time. |
| Trimethylsilanol | (CH₃)₃SiOH | Intermediate from the hydrolysis of BSU or silylated products. | Highly reactive and typically condenses to hexamethyldisiloxane. |
Proper handling under inert and anhydrous conditions is paramount to prevent the formation of hydrolysis-related by-products and to maintain the high reactivity of the silylating agent, ultimately ensuring higher purity of the desired reaction products. chemdad.com
Applications of 1,3 Bis Trimethylsilyl Urea in Advanced Organic Synthesis
Intermediate in Complex Molecule Synthesis
BSU plays a crucial role as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. nvchemical.comwatson-int.com Its application as a blocking or protecting agent for sensitive functional groups is a key aspect of its utility. nvchemical.cominnospk.com By temporarily converting functional groups like hydroxyl and carboxyl groups into their trimethylsilyl (B98337) ethers and esters, BSU prevents them from undergoing unwanted reactions during subsequent synthetic steps. innospk.com This protective strategy is vital for the successful synthesis of intricate molecular architectures.
A significant application of 1,3-Bis(trimethylsilyl)urea (B102440) is in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins. nvchemical.comvulcanchem.comnih.gov In the production of these antibiotics, BSU is used as a silylating agent to protect functional groups. nvchemical.comvulcanchem.com This protection is essential for preventing undesirable side reactions and ensuring the desired chemical transformations occur at the correct positions on the molecule. innospk.com For example, it is used in the synthesis of antibiotics like ampicillin, cefaclor (B193732), and cephalexin. innospk.comvulcanchem.com The use of BSU as an intermediate is a critical step in the manufacturing process of these important classes of antibacterial drugs. vulcanchem.com
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound
| Pharmaceutical Intermediate | Class of Antibiotic | Reference |
| Ampicillin | Penicillin | vulcanchem.com |
| Cefaclor | Cephalosporin | innospk.com |
| Cephalexin | Cephalosporin | vulcanchem.com |
This compound is a key reagent in the synthesis of various urea (B33335) derivatives. chemimpex.comresearchgate.net It can serve as a precursor where the trimethylsilyl groups are replaced by other organic substituents, allowing for the creation of a diverse range of substituted ureas. researchgate.net This is particularly useful for synthesizing N-monosubstituted ureas from nitriles in a multi-step, one-pot synthesis, providing a direct route to these versatile compounds. researchgate.net The reactivity of BSU facilitates the formation of new carbon-nitrogen bonds, which is fundamental to the synthesis of these derivatives. chemimpex.com
Application in Polymer and Resin Production (e.g., Polyurethane, Polyurea Resins)
In the field of polymer chemistry, this compound finds application as a catalyst in the production of polyurethane and polyurea resins. innospk.com Its catalytic activity enhances the reaction rate between isocyanates and polyols or polyamines, which is a crucial step in the formation of these polymers. innospk.comnih.gov The use of BSU can lead to improved mechanical properties in the final polymer product. innospk.com Furthermore, research into isocyanate-free synthesis routes for polyureas has explored various catalysts, with some studies focusing on compounds that can facilitate the polycondensation process. tue.nlacs.org BSU can also be a precursor or additive in the synthesis of novel silicon-based polymers. nbinno.com
Stereochemical Control in Organic Reactions Facilitated by Silylation
The use of silylating agents like this compound can play a role in controlling the stereochemistry of organic reactions. researchgate.net By introducing bulky trimethylsilyl groups, the steric environment around a reactive center can be altered, which can influence the direction of attack of an incoming reagent, leading to the preferential formation of one stereoisomer over another. researchgate.netresearchgate.net While direct examples of BSU for stereochemical control are part of broader research into silylation, the principle is well-established. researchgate.net For instance, the protection of hydroxyl functionalities using silylating agents has been shown to result in improved stereochemical control in certain synthetic transformations. researchgate.net This aspect of silylation is a powerful tool for chemists aiming to synthesize enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.
1,3 Bis Trimethylsilyl Urea in Materials Science Research
Preparation of Silicon-Containing Polymers and Materials
1,3-Bis(trimethylsilyl)urea (B102440) serves as a crucial building block in the synthesis of various silicon-containing polymers, including polyureas and polysiloxanes. Its utility stems from the reactive trimethylsilyl (B98337) groups, which can readily undergo reactions such as hydrolysis or alcoholysis, facilitating polymerization processes.
In the preparation of silicon-containing polyureas, BSU can be used as a precursor to introduce silicon into the polymer backbone. The general synthesis involves the reaction of a silylated diamine, which can be derived from or be analogous to BSU, with a diisocyanate. This process leads to the formation of a polysilylurea. Subsequent hydrolysis of the polysilylurea can then yield a polyurea with enhanced thermal stability and solvent resistance. This method allows for the creation of polyureas that are stable at temperatures up to nearly 260°C.
BSU and similar compounds are also instrumental in the synthesis of other silicon-containing polymers. For instance, the reaction of N,N'-bis(trimethylsilyl)-substituted aromatic diamines with aromatic diisocyanates can produce high-performance polyureas. The inherent flexibility of the siloxane bond and the stability of the urea (B33335) linkage contribute to the desirable properties of the resulting polymers. Research has shown that the incorporation of silicon can induce photodegradability in polyureas, a property valuable in applications like photolithography and microelectronics. researchgate.net
The synthesis of these advanced polymers often involves multi-step processes. For example, a silylated amine can be prepared by reacting a diamine with trimethylchlorosilane in the presence of a hydrohalide acceptor. This silylated amine is then reacted with a diisocyanate to form the polysilylurea. The resulting polymer can be processed into films or fibers and subsequently hydrolyzed to the final polyurea.
Formulation of Silicone-Based Products
In the formulation of silicone-based products, such as elastomers, adhesives, and coatings, this compound and analogous compounds can function as crosslinking or curing agents. The reactivity of the Si-N bond in BSU allows it to participate in reactions that form a three-dimensional network structure, which is characteristic of cured silicone materials.
Silicone elastomers are typically composed of polydimethylsiloxane (B3030410) (PDMS) chains that are crosslinked. BSU can be utilized in these crosslinking reactions. The process of curing transforms the liquid or semi-solid silicone prepolymer into a solid, elastic material. The density of the crosslinks significantly influences the mechanical properties of the final elastomer.
The incorporation of urea linkages through compounds like BSU can also introduce hydrogen bonding within the polymer matrix. These hydrogen bonds can act as physical crosslinks, enhancing the mechanical strength and thermal stability of the silicone product. This is particularly beneficial in the formulation of high-performance silicone adhesives and sealants where durability and resistance to environmental factors are crucial.
Furthermore, derivatives of BSU, such as N,N'-bis[3-(trimethoxysilyl)propyl]urea, are explicitly used as coupling agents and adhesion promoters in silicone-based paints, coatings, and sealants. They can also act as surface modifiers for nanoparticles and polymers, improving their compatibility and dispersion within the silicone matrix.
Development of Advanced Materials with Tailored Properties (e.g., Improved Thermal Stability and Mechanical Strength)
A key area of research involving this compound is the development of advanced materials with enhanced thermal and mechanical properties. The introduction of silicon and urea functionalities into polymer structures can lead to significant improvements in their performance characteristics.
Improved Thermal Stability:
The incorporation of silicon into the polymer backbone, often facilitated by precursors like BSU, can significantly enhance thermal stability. For instance, polyureas containing silicon moieties have shown improved resistance to thermal degradation. Thermogravimetric analysis (TGA) of silicon-containing polyureas has demonstrated that their decomposition temperatures are higher than those of conventional polyureas. The thermal stability of polyureas can be extended up to 300–350°C. sphinxsai.com The degradation of polyurea typically occurs in two stages, with the hard segment degrading at a lower temperature than the soft segment.
| Polymer Formulation | Initial Decomposition Temperature (Tinitial) | 50% Weight Loss Temperature (T50%) | Final Decomposition Temperature (Tend) |
|---|---|---|---|
| Standard Polyurea | ~300°C | ~380°C | ~450°C |
| Silicon-Containing Polyurea | ~325°C | ~420°C | ~500°C |
Improved Mechanical Strength:
The use of compounds like BSU as crosslinking agents in silicone elastomers can lead to materials with improved mechanical properties. The crosslink density is a critical factor determining the tensile strength, elongation at break, and modulus of the elastomer. By controlling the amount of crosslinker and the curing conditions, the mechanical properties can be tailored to specific applications. For example, increasing the crosslink density in silicone rubber can lead to a higher modulus. The introduction of urea groups can also contribute to enhanced mechanical strength through the formation of hydrogen bonds, which act as physical crosslinks and dissipate energy upon deformation.
| Elastomer Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% Strain (MPa) |
|---|---|---|---|
| Standard Silicone Elastomer | 5-8 | 300-500 | 0.5-1.5 |
| Silicone Elastomer with Urea Linkages | 8-12 | 400-600 | 1.5-2.5 |
Surface Modification Applications
This compound is an effective silylating agent, which makes it suitable for surface modification applications. The trimethylsilyl groups can react with hydroxyl (-OH) groups present on the surfaces of various materials, such as silica (B1680970), glass, and metal oxides. This reaction results in the formation of a covalent bond and the attachment of a trimethylsilyl group to the surface, altering its properties.
One of the primary outcomes of this surface modification is an increase in hydrophobicity. The nonpolar trimethylsilyl groups replace the polar hydroxyl groups, leading to a significant increase in the water contact angle of the surface. A higher contact angle indicates lower wettability and a more water-repellent surface. For instance, the water contact angle on a silica surface can be significantly increased after treatment with a silylating agent.
This ability to modify surface energy is crucial in many applications. For example, in the production of polymer composites, treating filler particles like silica with a silylating agent can improve their dispersion in a hydrophobic polymer matrix, leading to enhanced mechanical properties of the composite. Surface modification can also be used to reduce the surface energy of materials, which can be beneficial in applications requiring low adhesion or anti-fouling properties.
| Surface Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| Untreated Silica | < 30 | > 60 |
| Silane-Treated Silica | > 90 | < 40 |
Analytical Chemistry Applications of 1,3 Bis Trimethylsilyl Urea
Derivatizing Agent in Gas Chromatography (GC)
Many organic compounds, especially those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), are non-volatile and thermally labile. These characteristics make them unsuitable for direct analysis by gas chromatography, which requires compounds to be vaporized at high temperatures. Silylation is a common derivatization technique that addresses this challenge by replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group. This chemical modification reduces the polarity and intermolecular hydrogen bonding of the analytes, thereby increasing their volatility and thermal stability.
1,3-Bis(trimethylsilyl)urea (B102440) serves as a reagent for this purpose. The reaction with polar compounds results in the formation of more volatile and thermally stable trimethylsilyl derivatives, which can then be effectively separated and quantified using GC. This derivatization is particularly valuable in various fields, including metabolomics and clinical chemistry, for the analysis of a wide range of compounds such as organic acids, amino acids, sugars, and fatty acids. nih.gov
The derivatization of polar compounds with this compound significantly enhances their detection sensitivity and chromatographic resolution in GC analysis. By converting polar analytes into their corresponding TMS derivatives, their interaction with the stationary phase of the GC column is modified, leading to more symmetrical peak shapes and reduced peak tailing. researchgate.net This improvement in peak geometry results in better separation of closely eluting compounds and a more accurate quantification.
The improved volatility and thermal stability of the derivatized analytes also contribute to enhanced sensitivity. Sharper, more intense peaks are produced, which are easier to distinguish from the baseline noise, thereby lowering the limits of detection and quantification. For instance, the analysis of urinary organic acids, which is crucial for the diagnosis of inborn errors of metabolism, heavily relies on trimethylsilyl derivatization to achieve the necessary sensitivity and resolution for accurate profiling of these compounds. mdpi.com
The following table illustrates the effect of derivatization on the gas chromatographic analysis of a hypothetical polar compound:
| Parameter | Before Derivatization | After Derivatization with BSU |
| Peak Shape | Broad, Tailing | Symmetrical, Sharp |
| Retention Time | Variable, often long | Consistent, typically shorter |
| Resolution from adjacent peaks | Poor | Good to Excellent |
| Detector Response | Low | High |
| Limit of Detection (LOD) | High | Low |
This table provides a generalized representation of the improvements observed after derivatization.
A primary function of derivatization with this compound is to increase the volatility of polar analytes. researchgate.net Polar compounds tend to have high boiling points due to strong intermolecular forces, such as hydrogen bonding. The replacement of active hydrogens with nonpolar trimethylsilyl groups disrupts these forces, leading to a significant increase in the vapor pressure of the analytes. phenomenex.com This increased volatility allows the compounds to be readily vaporized in the hot injection port of the gas chromatograph and transported through the analytical column by the carrier gas. mdpi.com
Furthermore, the derivatization process enhances the thermal stability of many analytes. Polar compounds can be prone to degradation at the high temperatures required for GC analysis, leading to inaccurate quantification and the appearance of artifact peaks. The formation of TMS derivatives often protects these thermally labile functional groups, allowing for analysis at higher temperatures without decomposition. This is particularly important for achieving good separation of complex mixtures that require temperature programming to elute a wide range of compounds. researchgate.net
The impact of derivatization on the physicochemical properties of analytes is summarized in the table below:
| Analyte Class | Functional Group(s) | Property Before Derivatization | Property After Silylation |
| Organic Acids | Carboxyl (-COOH) | Low Volatility, Thermally Labile | High Volatility, Thermally Stable |
| Amino Acids | Amine (-NH2), Carboxyl (-COOH) | Non-volatile, Prone to Degradation | Volatile, Thermally Stable |
| Sugars | Hydroxyl (-OH) | Non-volatile, Thermally Unstable | Volatile, Thermally Stable |
| Fatty Acids | Carboxyl (-COOH) | Moderate Volatility | High Volatility, Improved Peak Shape |
This table illustrates the general improvements in volatility and stability for various classes of compounds upon silylation.
Q & A
Q. How is BSU synthesized in a laboratory setting?
BSU is synthesized by reacting urea with trimethylsilyl chloride (TMSCl) under anhydrous conditions. The reaction typically requires an inert atmosphere (argon or nitrogen) to prevent hydrolysis. Progress can be monitored via thin-layer chromatography (TLC). Purification involves recrystallization from non-polar solvents like hexane or toluene. Key quality checks include NMR spectroscopy (e.g., absence of urea protons at δ 5–6 ppm) and elemental analysis .
Q. What are the critical physical properties of BSU for experimental design?
- Melting point : 219–221°C (decomposition may occur near melting).
- Solubility : Insoluble in most organic solvents (e.g., hexane, ether) but sparingly soluble in polar aprotic solvents like DMF or DMSO at elevated temperatures.
- Hygroscopicity : Highly moisture-sensitive; requires storage under argon in airtight containers with desiccants.
- Safety : Flash point of 65°C; classified as flammable (GHS02) .
Q. What safety protocols are essential when handling BSU?
- Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
- Work in a fume hood to avoid inhalation of dust.
- Avoid contact with moisture to prevent hydrolysis, which generates toxic byproducts like ammonia.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What are the primary applications of BSU in organic synthesis?
BSU is a silylating agent used to:
- Protect hydroxyl, amino, and thiol groups by replacing active hydrogens with trimethylsilyl (TMS) groups.
- Stabilize sensitive intermediates in peptide synthesis.
- Facilitate reactions in anhydrous media, such as Grignard or organometallic reactions .
Advanced Research Questions
Q. How can researchers address low solubility of BSU in reaction systems?
Q. How to resolve contradictions in reported physical properties (e.g., density)?
Discrepancies in literature data (e.g., density: 0.887 g/mL in some sources vs. unlisted in others) require:
Q. How to optimize silylation efficiency using BSU?
- Catalysis : Add imidazole or triethylamine to accelerate silylation.
- Stoichiometry : Use 1.2–1.5 equivalents of BSU relative to active hydrogens.
- Moisture control : Employ molecular sieves or rigorous drying of solvents (e.g., distillation over CaH₂).
- Monitoring : Track reaction progress via ¹H NMR (disappearance of -OH or -NH signals) .
Q. What advanced analytical techniques confirm BSU’s structure and purity?
Q. How to troubleshoot side reactions (e.g., hydrolysis or over-silylation)?
Q. What mechanistic insights exist for BSU’s silylation reactions?
- Kinetic studies : Pseudo-first-order kinetics suggest rate dependence on substrate concentration.
- Computational modeling : Density functional theory (DFT) simulations reveal transition states involving nucleophilic attack on the silicon center.
- Isotopic labeling : ¹⁸O tracing in urea demonstrates oxygen transfer during hydrolysis .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
